molecular formula C15H23N3O12P2 B031509 DPNI-caged-GABA CAS No. 927866-58-8

DPNI-caged-GABA

Cat. No. B031509
M. Wt: 499.3 g/mol
InChI Key: QLCHBTSDKGMLRN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of DPNI-caged GABA involves the addition of a nitroindoline (NI) caging group to the GABA molecule. This caging group is attached in such a way that it inhibits the action of GABA until it is removed by light exposure. A study by Ogden (2009) describes the modification of GABA with a nitroindoline caging group, aiming to minimize binding to GABA receptors before photolysis, making it a useful tool for investigating GABAergic transmission with minimal interference (Ogden, 2009).

Molecular Structure Analysis

The molecular structure of DPNI-caged GABA includes the core GABA structure with the addition of the DPNI caging group. This caging group significantly alters the molecule's properties, rendering GABA inactive until the caging group is removed through photolysis. The precise structural modification ensures that the caged compound can be specifically activated at desired locations and times in neuronal studies, providing a powerful tool for neuroscience research.

Chemical Reactions and Properties

DPNI-caged GABA is designed to undergo a specific chemical reaction when exposed to light, releasing active GABA. The caging group's removal is a photochemical reaction that occurs with high spatial and temporal precision. This characteristic enables researchers to study the immediate effects of GABA release on neuronal activity and communication, offering insights into the functioning of GABAergic synapses and networks.

Physical Properties Analysis

The physical properties of DPNI-caged GABA, such as solubility and stability, are crucial for its application in neuroscientific experiments. The compound must be sufficiently stable under physiological conditions to prevent premature uncaging, yet it must also be amenable to rapid and complete activation upon exposure to appropriate light wavelengths. The studies have shown that nitroindoline-caged compounds, including GABA derivatives, are hydrolytically stable and suitable for characterizing neurotransmitter receptors, highlighting their suitability for in situ experiments (Ogden, 2009).

Chemical Properties Analysis

The chemical properties of DPNI-caged GABA, specifically its reactivity and the conditions required for photolysis, are central to its function as a caged neurotransmitter. The efficiency of photolysis, the wavelength of light required for activation, and the kinetics of GABA release are critical parameters. Research indicates that DPNI-caged GABA can be activated with precision, allowing for the detailed study of GABAergic transmission and the role of GABA in neuronal circuits (Ogden, 2009).

Scientific Research Applications

  • Neuroscience Studies : DPNI-caged-GABA is used for investigating the properties and distribution of GABA receptors, as well as for selectively silencing neurons in situ. This allows for detailed studies of neuronal transmission and receptor function. It minimizes pharmacological interference and is suitable for fast kinetic studies (Trigo et al., 2009; Ogden, 2009).

  • Spatial and Temporal Control : It allows for the study of neuronal transmission in specific regions of a neuron by breaking the covalent bond of the caged molecule, thus releasing GABA in a controlled manner both in terms of time and space (Cozzolino et al., 2020).

  • Cellular Physiology : Caged compounds like DPNI-caged-GABA are crucial in cellular physiology, particularly in studying neurotransmitters and their interactions with other molecules (Kaplan, 1990).

  • Two-Photon Uncaging : Two-photon uncaging of caged GABA and glutamate allows for bimodal control of neuronal membrane potential with subcellular resolution, enabling high-resolution functional mapping of GABA-A receptors and detailed receptor studies (Kantevari et al., 2010; Matsuzaki et al., 2010).

  • Research on GABAA Receptors : The controlled release of neurotransmitters like GABA, facilitated by DPNI-caged-GABA, supports extensive research on GABAA receptors and their pharmacology (Gatta et al., 2022).

  • In Vivo Studies : DPNI-caged-GABA can also be used for the spatially and temporally controlled release of molecules in vivo, affecting global brain activity (Lopes-dos-Santos et al., 2011).

  • Optoneurobiology : It enables the study of the signaling of the inhibitory neurotransmitter GABA in its natural state using two-photon uncaging microscopy (Richers et al., 2017).

properties

IUPAC Name

[2-[[1-(4-aminobutanoyl)-7-nitro-2,3-dihydroindol-4-yl]oxy]-3-phosphonooxypropyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O12P2/c16-6-1-2-14(19)17-7-5-11-13(4-3-12(15(11)17)18(20)21)30-10(8-28-31(22,23)24)9-29-32(25,26)27/h3-4,10H,1-2,5-9,16H2,(H2,22,23,24)(H2,25,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLCHBTSDKGMLRN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C(C=CC(=C21)OC(COP(=O)(O)O)COP(=O)(O)O)[N+](=O)[O-])C(=O)CCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O12P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

499.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

DPNI-caged-GABA

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
21
Citations
D Ogden - Biophysical Journal, 2009 - cell.com
The nitroindoline caged amino acids are hydrolytically stable and have photochemical and pharmacological properties suitable for characterising neurotransmitter receptors. Although …
Number of citations: 4 www.cell.com
A Keramidas, N Harrison - Biophysical Journal, 2009 - cell.com
The GABA A receptor is a member of the cys-loop family of ligand gated ion channels and the major mediator of neuronal inhibition. Each receptor is a pentameric protein complex …
Number of citations: 4 www.cell.com
JH Steinbach, JR Bracamontes - Biophysical Journal, 2009 - cell.com
Neuroactive steroids are efficacious potentiators of GABA-A receptors. Recent work identified a site in the α1 subunit of the GABA-A receptor which is essential for potentiation by …
Number of citations: 4 www.cell.com
M Cascio, JR Goss, S Huang, DM Krisky, RJ Clarke… - Biophysical …, 2009 - cell.com
Neurotransmitter-gated receptors play a vital role in the regulation of nociception. In the adult CNS, the ionotropic glycine and GABA receptors are typically inhibitory and act to silence …
Number of citations: 1 www.cell.com
DS Stewart, SS Husain, KW Miller, SA Forman - Biophysical Journal, 2009 - cell.com
Tuesday, March 3, 2009 Page 1 within the open-closed cycle. This reveals that the outermost transmembrane domain is important for appropriate gating and shows a high conservation …
Number of citations: 2 www.cell.com
M Yamashita, S Kawaguchi, T Hori, T Takahashi - Cell reports, 2018 - cell.com
Synaptic efficacy plays crucial roles in neuronal circuit operation and synaptic plasticity. Presynaptic determinants of synaptic efficacy are neurotransmitter content in synaptic vesicles …
Number of citations: 13 www.cell.com
M Cascio, JR Goss, S Huang, DM Krisky, RJ Clarke… - core.ac.uk
… 2514-Pos Board B484 DPNI-caged Gaba As A Tool For Investigating The Kinetic Properties And Distribution Of Gaba Receptors And For Silencing Neurons In Situ David Ogden. …
Number of citations: 3 core.ac.uk
R Schmauder, D Kosanic, R Hovius, H Vogel - Biophysical Journal, 2009 - cell.com
Simultaneously measuring both the ligand-binding and the gating of ligand-gated ion channels will provide important novel insight in receptor and channel function (see eg Edelstein et. …
Number of citations: 4 www.cell.com
EJ Hong, RI Wilson - Neuron, 2015 - cell.com
… We verified that wash-in of DPNI-caged GABA did not change spontaneous synaptic activity. GABA was uncaged using UV light delivered through a 40 3 water-immersion objective. …
Number of citations: 85 www.cell.com
M Puskarjov, F Ahmad, K Kaila… - Journal of …, 2012 - Soc Neuroscience
… To this end, 1 mm DPNI-caged GABA dissolved in extracellular solution was delivered at a flow rate of 1–2 μl/min via an UltraMicroPump II (WPI) equipped with a syringe and a 100 μm …
Number of citations: 163 www.jneurosci.org

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